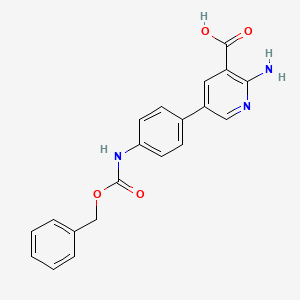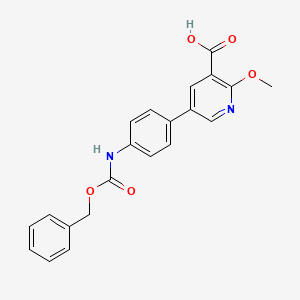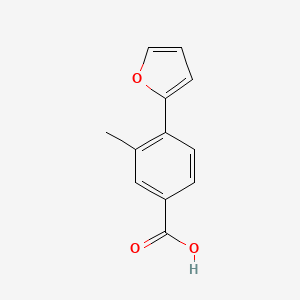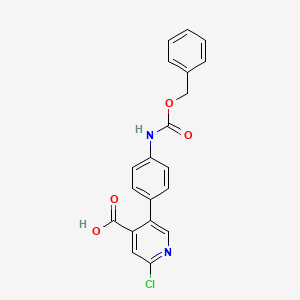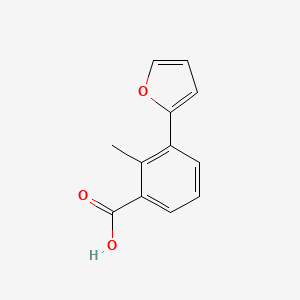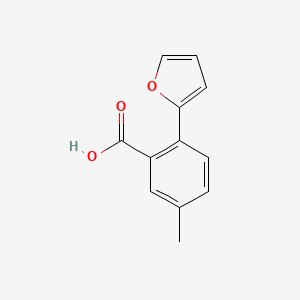
4-(Furan-2-yl)-3-hydroxybenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Furan-2-yl)-3-hydroxybenzoic acid, 95% (4-FHB) is an aromatic compound derived from benzoic acid. It is a natural product, widely distributed in plants, and has been studied for its potential applications in medicine and chemistry. 4-FHB is a valuable compound for its unique properties and potential medicinal applications.
Aplicaciones Científicas De Investigación
4-(Furan-2-yl)-3-hydroxybenzoic acid, 95% has been studied for its potential applications in medicine and chemistry. In medicine, 4-(Furan-2-yl)-3-hydroxybenzoic acid, 95% has been studied for its potential anti-inflammatory, anti-cancer, and anti-oxidative activities. In chemistry, 4-(Furan-2-yl)-3-hydroxybenzoic acid, 95% has been studied for its potential applications in the synthesis of other compounds, such as polymers, dyes, and drugs.
Mecanismo De Acción
The exact mechanism of action of 4-(Furan-2-yl)-3-hydroxybenzoic acid, 95% is still not fully understood. However, it is believed that 4-(Furan-2-yl)-3-hydroxybenzoic acid, 95% exerts its effects by modulating the activity of enzymes involved in the metabolism of fatty acids and other molecules. It is also believed to have an antioxidant effect, which may be related to its ability to scavenge free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Furan-2-yl)-3-hydroxybenzoic acid, 95% have been studied in a variety of animal models. Studies have shown that 4-(Furan-2-yl)-3-hydroxybenzoic acid, 95% can reduce inflammation and oxidative stress, as well as modulate the activity of enzymes involved in the metabolism of fatty acids and other molecules. It has also been shown to have anti-cancer, anti-inflammatory, and anti-oxidative activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(Furan-2-yl)-3-hydroxybenzoic acid, 95% is a relatively safe and stable compound, making it ideal for use in laboratory experiments. It is relatively easy to synthesize and can be stored for long periods of time without significant degradation. However, 4-(Furan-2-yl)-3-hydroxybenzoic acid, 95% is not water-soluble, which may limit its use in some experiments.
Direcciones Futuras
The potential applications of 4-(Furan-2-yl)-3-hydroxybenzoic acid, 95% are vast, and further research is needed to fully explore its potential. Possible future directions include further investigation of its anti-inflammatory, anti-cancer, and anti-oxidative activities, as well as its potential applications in the synthesis of other compounds. Additionally, further research could explore the potential of 4-(Furan-2-yl)-3-hydroxybenzoic acid, 95% as an antioxidant and its ability to modulate the activity of enzymes involved in the metabolism of fatty acids and other molecules.
Métodos De Síntesis
4-(Furan-2-yl)-3-hydroxybenzoic acid, 95% can be synthesized by several different methods. The most common method is the Fischer esterification reaction, which involves the reaction of benzoic acid with furfuryl alcohol in the presence of sulfuric acid. This method is simple and efficient, and produces a high yield of 4-(Furan-2-yl)-3-hydroxybenzoic acid, 95%. Other methods include the reaction of furfuryl alcohol with 4-hydroxybenzoic acid, as well as the reaction of furfuryl alcohol with paraformaldehyde and hydrochloric acid.
Propiedades
IUPAC Name |
4-(furan-2-yl)-3-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c12-9-6-7(11(13)14)3-4-8(9)10-2-1-5-15-10/h1-6,12H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTJYTGTXHXJPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C=C(C=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688504 |
Source


|
| Record name | 4-(Furan-2-yl)-3-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261952-76-4 |
Source


|
| Record name | 4-(Furan-2-yl)-3-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395550.png)
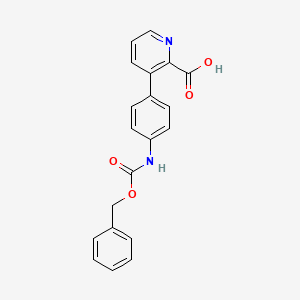


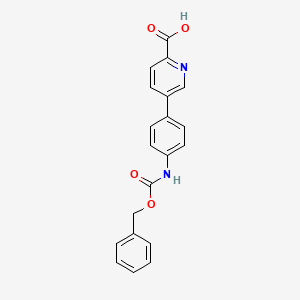
![2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395575.png)
